2-{2-Amino-4-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one
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Overview
Description
Preparation Methods
The synthesis of 2-{2-Amino-4-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one involves several steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline to form a diazonium salt. This salt is then condensed with ethyl cyanoacetate, followed by cyclization to yield the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and specific oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups.
Scientific Research Applications
2-{2-Amino-4-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{2-Amino-4-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrol-3-YL}-3,4-dihydroquinazolin-4-one is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties . Similar compounds include other benzanilides and quinazolinones, which may lack the trifluoromethyl group and therefore exhibit different reactivity and biological activity .
Properties
Molecular Formula |
C19H13F3N4O2 |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-[3-hydroxy-5-imino-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H13F3N4O2/c20-19(21,22)10-4-3-5-11(8-10)26-9-14(27)15(16(26)23)17-24-13-7-2-1-6-12(13)18(28)25-17/h1-8,23,27H,9H2,(H,24,25,28) |
InChI Key |
OQOPLJAFUXIDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4C(=O)N3)O |
Origin of Product |
United States |
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